![molecular formula C8H12F2N2O B2447822 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2029345-09-1](/img/structure/B2447822.png)
2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide
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Overview
Description
2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound’s unique structure and properties make it a subject of interest for various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of FC1(CC11Ccn(CC1)C(=O)N)F, also known as Flotufolastat F-18, is the prostate-specific membrane antigen (PSMA) . PSMA is a type II transmembrane protein that is overexpressed in prostate cancer cells . It plays a crucial role in the progression of prostate cancer by promoting tumor angiogenesis, growth, and metastasis .
Mode of Action
Flotufolastat F-18 is an 18 F-labeled ligand that binds to PSMA . The binding of this compound to PSMA allows for the visualization of PSMA-positive lesions in men with prostate cancer using positron emission tomography (PET) imaging . This provides accurate diagnostic imaging for patients with recurrent prostate cancer that require localized treatment .
Biochemical Pathways
The binding of this compound to psma may affect the function of this protein, thereby influencing the progression of prostate cancer
Pharmacokinetics
It is known that flotufolastat f-18 has afaster clearance from the blood pool, liver, and kidney compared to other diastereoisomers of this compound . It also shows a high level of accumulation in tumors . These properties may impact the bioavailability of the compound and its effectiveness as a diagnostic agent.
Result of Action
The binding of Flotufolastat F-18 to PSMA allows for the visualization of PSMA-positive lesions in men with prostate cancer . This can aid in the diagnosis and management of prostate cancer, particularly in cases with suspected metastasis or recurrence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Biological Activities and Applications
The applications of 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide span various fields, particularly in medicinal chemistry:
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results, with IC50 values indicating effective concentrations for inhibiting cell proliferation:
- Case Study : A study reported an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Preliminary studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Case Study : In assays against Staphylococcus aureus and Escherichia coli, the compound inhibited growth by over 70% at a concentration of 50 µg/mL .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer and other diseases:
- Mechanism : The difluoromethyl group may enhance interactions with target proteins, influencing binding affinity and specificity .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Significant cytotoxic effects on cancer cell lines | |
Antimicrobial | Inhibition against bacterial strains | |
Enzyme Inhibition | Inhibition of specific metabolic enzymes |
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide include other fluorinated cyclic compounds and amides. These compounds share structural similarities but may differ in their specific substituents and functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer specific properties and reactivity. This uniqueness makes it particularly valuable for certain applications, such as its potential therapeutic effects and industrial uses.
Biological Activity
Chemical Structure and Properties
2,2-Difluoro-6-azaspiro[2.5]octane-6-carboxamide, also known by its IUPAC name, is a synthetic compound characterized by a spirocyclic structure. Its molecular formula is C8H12F2N2O with a molecular weight of approximately 190.194 g/mol. The compound features a difluoromethyl group and an amide functional group, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H12F2N2O |
Molecular Weight | 190.194 g/mol |
IUPAC Name | This compound |
InChI Key | QLGASQCTHCURTJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. While the precise mechanisms remain to be fully elucidated, the compound's structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes.
Pharmacological Studies
Research indicates that derivatives of this compound exhibit significant pharmacological effects, particularly in neuropharmacology:
- Allosteric Modulation : Studies have shown that compounds related to 2,2-difluoro-6-azaspiro[2.5]octane can act as allosteric modulators of nAChRs, enhancing or inhibiting receptor activity depending on the context .
- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties in cellular models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Studies
- Neuroprotective Activity : A study published in Molecules highlighted the development of donepezil–arylsulfonamide hybrids that included similar spirocyclic structures. These compounds showed promising results in inhibiting acetylcholinesterase and amyloid beta aggregation, indicating a potential therapeutic avenue for Alzheimer's disease .
- Modulation of Nicotinic Receptors : Research on related compounds has documented their ability to modulate nAChRs effectively. Such modulation can lead to improved cognitive functions and memory retention in animal models, suggesting that this compound may share similar properties .
Toxicology and Safety Profile
Limited data is available regarding the toxicological profile of this compound; however, preliminary studies on related compounds indicate that they possess acceptable safety margins at therapeutic doses. Further studies are necessary to establish comprehensive safety profiles.
Future Directions
The unique structural characteristics and preliminary biological activities of this compound warrant further investigation:
- Synthesis of Derivatives : Developing new derivatives may enhance its pharmacological properties and broaden its therapeutic applications.
- Clinical Trials : Future studies should focus on clinical trials to establish efficacy and safety in human subjects.
Properties
IUPAC Name |
2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c9-8(10)5-7(8)1-3-12(4-2-7)6(11)13/h1-5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGASQCTHCURTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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